molecular formula C20H21ClN4O2 B13853853 3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid

3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid

Cat. No.: B13853853
M. Wt: 384.9 g/mol
InChI Key: CYSPYJFUNNLXMA-UHFFFAOYSA-N
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Description

3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid is a complex organic compound that features a benzyltriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid typically involves multiple steps One common approach is to start with the preparation of the benzyltriazole intermediate, which is then coupled with a chlorophenyl derivative under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The benzyltriazole moiety can bind to metal ions, stabilizing them and enhancing their catalytic activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used in click chemistry.

    Benzothiazole derivatives: Known for their diverse biological activities.

Uniqueness

3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyltriazole moiety with a chlorophenyl and dimethylpropanoic acid group makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

3-[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C20H21ClN4O2/c1-20(2,19(26)27)11-15-10-16(21)8-9-17(15)23-18-12-22-24-25(18)13-14-6-4-3-5-7-14/h3-10,12,23H,11,13H2,1-2H3,(H,26,27)

InChI Key

CYSPYJFUNNLXMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)NC2=CN=NN2CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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